Molecular Weight and Lipophilicity Profiling Against Common Bromobenzyl Alcohols
Benzenemethanol, 5-bromo-2-(methoxymethoxy)- exhibits a molecular weight (MW) of 247.09 g/mol and a calculated partition coefficient (XLogP3) of approximately 2.2, which are significantly higher than its 5-bromo-2-hydroxybenzyl alcohol (MW 203.03 g/mol, XLogP3 1.7) and 5-bromo-2-methoxybenzyl alcohol (MW 217.06 g/mol, XLogP3 1.5) counterparts [1][2][3]. These computed descriptors indicate that the MOM-protected compound is both larger and more lipophilic, which can influence its behavior in biological assays, membrane permeability, and chromatographic separation .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 247.09 |
| Comparator Or Baseline | 5-Bromo-2-hydroxybenzyl alcohol: 203.03; 5-Bromo-2-methoxybenzyl alcohol: 217.06 |
| Quantified Difference | +44.06 g/mol vs. hydroxy analog; +30.03 g/mol vs. methoxy analog |
| Conditions | Computed values from PubChem database (release 2025.04.14) |
Why This Matters
Higher molecular weight and lipophilicity can alter pharmacokinetic profiles and purification strategies, making this compound a distinct choice for property-driven design.
- [1] PubChem. (2025). Benzenemethanol, 5-bromo-2-(methoxymethoxy)-. PubChem Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/181288-97-1 View Source
- [2] PubChem. (2025). 5-Bromo-2-hydroxybenzyl alcohol. PubChem Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/75342 View Source
- [3] PubChem. (2025). 5-Bromo-2-methoxybenzyl alcohol. PubChem Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/612298 View Source
